molecular formula C12H13NO2S B11875636 2-Ethoxy-8-(methylthio)quinolin-4-ol CAS No. 861397-43-5

2-Ethoxy-8-(methylthio)quinolin-4-ol

Cat. No.: B11875636
CAS No.: 861397-43-5
M. Wt: 235.30 g/mol
InChI Key: XBBIKONGVGGKAH-UHFFFAOYSA-N
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Description

2-Ethoxy-8-(methylthio)quinolin-4-ol is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-8-(methylthio)quinolin-4-ol typically involves the reaction of 4-hydroxyquinoline with ethyl iodide and methylthiol in the presence of a base. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to increase yield and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-8-(methylthio)quinolin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethoxy-8-(methylthio)quinolin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethoxy-8-(methylthio)quinolin-4-ol involves its interaction with various molecular targets. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both ethoxy and methylthio groups on the quinoline ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

861397-43-5

Molecular Formula

C12H13NO2S

Molecular Weight

235.30 g/mol

IUPAC Name

2-ethoxy-8-methylsulfanyl-1H-quinolin-4-one

InChI

InChI=1S/C12H13NO2S/c1-3-15-11-7-9(14)8-5-4-6-10(16-2)12(8)13-11/h4-7H,3H2,1-2H3,(H,13,14)

InChI Key

XBBIKONGVGGKAH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)C2=C(N1)C(=CC=C2)SC

Origin of Product

United States

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